
(R)-1-Phenylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Phenylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a phenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, such as using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of ®-1-Phenylpyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
®-1-Phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and Lewis acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
®-1-Phenylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of ®-1-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
(S)-1-Phenylpyrrolidin-3-ol: The enantiomer of ®-1-Phenylpyrrolidin-3-ol, with similar chemical properties but different biological activity.
1-Phenylpyrrolidine: Lacks the hydroxyl group, resulting in different reactivity and applications.
Phenylpropanolamine: A structurally related compound with different pharmacological properties.
Uniqueness
®-1-Phenylpyrrolidin-3-ol is unique due to its chiral nature and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
(3R)-1-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-/m1/s1 |
InChI 键 |
CFOXGLLEGVOLKT-SNVBAGLBSA-N |
手性 SMILES |
C1CN(C[C@@H]1O)C2=CC=CC=C2 |
规范 SMILES |
C1CN(CC1O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



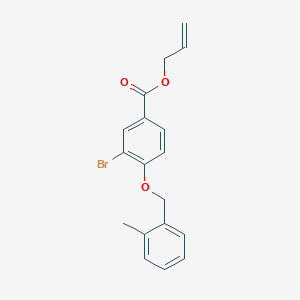
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
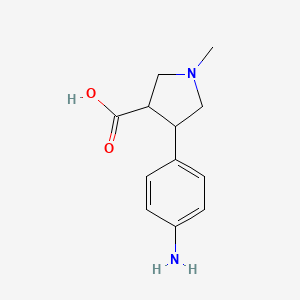

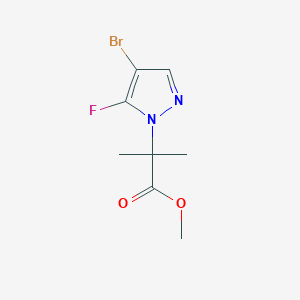

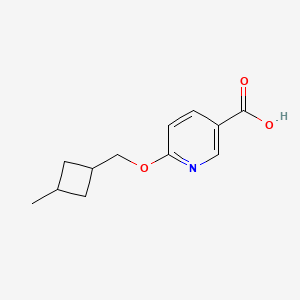
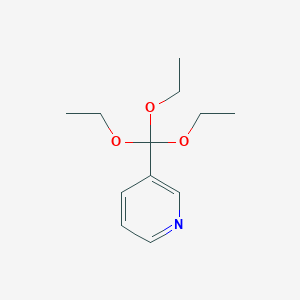
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
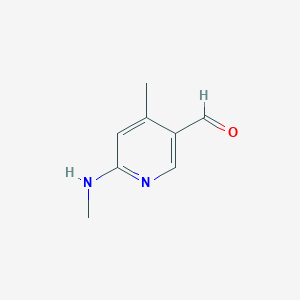
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)
